(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate

Beschreibung

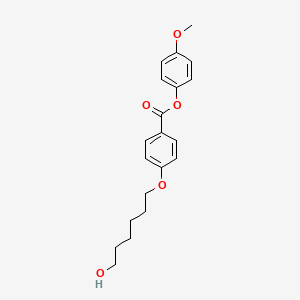

(4-Methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate (CAS No. 137407-31-9) is a liquid crystalline (LC) monomer with a molecular formula of C₂₀H₂₄O₅. Structurally, it consists of a benzoate core substituted with a 4-methoxyphenyl ester group and a 6-hydroxyhexoxy chain (Figure 1). This compound is synthesized via esterification of 4-(6-hydroxyhexoxy)benzoic acid with 4-methoxyphenol under acidic or coupling-agent conditions . The hydroxyl group at the terminal hexyl chain enhances hydrophilicity, making it suitable for applications requiring aqueous compatibility, such as hydrogels or drug-delivery systems. Its mesogenic properties derive from the rigid aromatic core and flexible alkoxy spacer, enabling smectic or nematic phase behavior depending on temperature .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-17-10-12-19(13-11-17)25-20(22)16-6-8-18(9-7-16)24-15-5-3-2-4-14-21/h6-13,21H,2-5,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTALHXKXPIECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659919 | |

| Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137407-31-9 | |

| Record name | 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate typically involves the esterification of 4-(6-Hydroxyhexyloxy)benzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyhexyloxy chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy chain and methoxyphenyl ester groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Examples :

- 4-Methoxyphenyl 4-[4-(pentamethyldisiloxanyl)butoxy]benzoate

- 4-Methoxyphenyl 4-[4-(heptamethyltrisiloxan-1-yl)butoxy]benzoate

Structure : Siloxane (Si-O-Si) groups replace the hydroxyl or acryloyloxy termini.

Synthesis : Introduced via hydrosilylation or siloxane coupling reactions .

Properties : - Flexibility : Siloxane spacers reduce glass transition temperatures (Tg) and enhance thermal stability.

- Photonic Performance : Achieves 50% diffraction efficiency in holographic gratings due to high refractive index contrast .

- Phase Behavior : Maintains nematic (N) phases at room temperature.

Alkoxy Chain Variants

Examples :

- 4-Methoxyphenyl 4-(hexyloxy)benzoate (CAS 50802-52-3)

- 4-Methoxyphenyl 4-(3-butenyloxy)benzoate (CAS 76487-56-4)

Structure : Varying alkoxy chain lengths (e.g., hexyloxy vs. 6-hydroxyhexoxy) or unsaturated bonds (e.g., butenyloxy).

Properties : - Solubility : Longer chains (e.g., hexyloxy) enhance solubility in organic solvents compared to hydroxy-terminated analogs.

- Phase Transitions : Shorter chains (e.g., butenyloxy) reduce melting points (Tm) and stabilize nematic phases .

Cholesteryl Benzoate Analogs

Example : Cholesteryl 4-(5-hexenyl)benzoate

Structure : Cholesterol replaces the 4-methoxyphenyl group.

Properties :

- Helical Twisting Power (HTP) : Induces chiral nematic (N*) phases, critical for optical devices.

- Phase Transitions : Higher transition temperatures (e.g., Chol 197°C) compared to methoxyphenyl analogs .

| Property | (4-Methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate | Cholesteryl Analog |

|---|---|---|

| Aromatic Group | 4-Methoxyphenyl | Cholesteryl |

| Phase Transition | Smectic/Nematic | Cholesteric (N*) |

| Application | Hydrophilic LC systems | Optical filters, sensors |

Biologische Aktivität

(4-Methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate, also known by its CAS number 137407-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biochemical properties, mechanisms of action, and implications in various biological contexts.

- Molecular Formula : CHO

- Molecular Weight : 344.41 g/mol

- Melting Point : 100 °C

- Appearance : White crystalline solid

Research indicates that (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate interacts with various cellular components, influencing biochemical pathways that may lead to therapeutic applications.

Enzyme Interaction

This compound has been identified as a potential inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of important metabolites in plants. Inhibition of HPPD can disrupt the metabolic pathways responsible for the synthesis of phenolic compounds, which are crucial for plant growth and development .

Cellular Effects

In laboratory settings, (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate has demonstrated phytotoxic effects on wheat coleoptiles and sesame seedlings at millimolar concentrations. These findings suggest that the compound may affect cellular functions and growth processes in plants.

The mechanism through which (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate exerts its effects is primarily through enzyme inhibition. By binding to HPPD, it alters the normal metabolic flux within plant cells, potentially leading to stunted growth or cell death. This mechanism highlights its potential utility in agricultural applications as a herbicide or growth regulator .

Study on Phytotoxicity

A study investigating the phytotoxic effects of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate on various plant species showed significant inhibition of root elongation and shoot growth at higher concentrations. The study concluded that the compound's ability to inhibit HPPD could be leveraged for developing novel herbicides.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds revealed that while both (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate and its enantiomer, isosclerone, share similar chemical structures, they exhibit different biological activities due to variations in their stereochemistry. This emphasizes the importance of molecular configuration in determining biological activity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.